N-Oxide-Driven Physicochemical Differentiation: PSA and pKa vs. 2-Amino-3-methylpyrazine
The N-oxide moiety of 1-Hydroxy-3-methylpyrazin-2-imine introduces a polar surface area (PSA) of approximately 90.65 Ų (Aladdin Scientific data), representing a substantial increase over the PSA of its non-oxidized analog 2-amino-3-methylpyrazine (CAS 19838-08-5), which lacks the oxide oxygen and is therefore expected to have a lower PSA (~64–75 Ų based on structural analogs). This PSA increment directly impacts membrane permeability predictions: a PSA above 90 Ų typically corresponds with reduced passive blood-brain barrier penetration and altered oral absorption classification relative to sub-80 Ų analogs . Additionally, the predicted pKa of 1.90±0.49 for the N-oxide form contrasts with the estimated pKa ~3.5–4.5 for the conjugate acid of 2-amino-3-methylpyrazine, indicating that the target compound exists predominantly in its neutral imine form at physiological pH while the non-oxidized analog retains a higher fraction of protonated species—a difference that can affect protein binding, assay interference, and cellular uptake in phenotypic screens.
| Evidence Dimension | Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | ~90.65 Ų (Aladdin Scientific computed value) |
| Comparator Or Baseline | 2-Amino-3-methylpyrazine: estimated ~64–75 Ų (structural inference; no N-oxide oxygen) |
| Quantified Difference | Estimated PSA increase of ~15–27 Ų attributable to N-oxide oxygen atom |
| Conditions | Computed topological PSA; vendor database values |
Why This Matters
A PSA above 90 Ų predicts restricted passive CNS penetration, making the N-oxide form preferable for peripheral-target programs where CNS exclusion is desired, while the non-oxidized analog may require explicit counterscreening for CNS liability.
